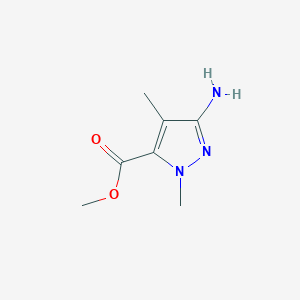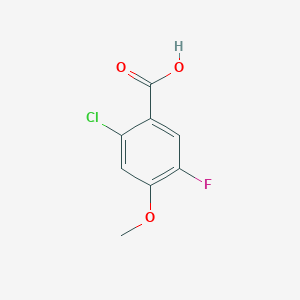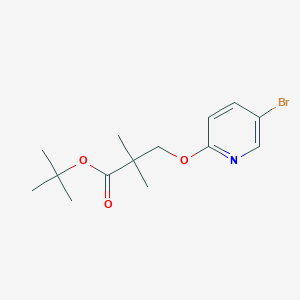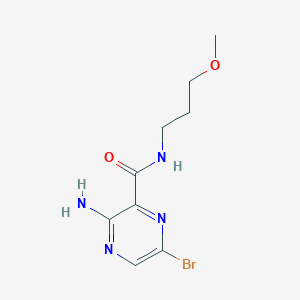
3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide is a chemical compound that belongs to the pyrazine family Pyrazines are nitrogen-containing heterocycles that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide typically involves the following steps:
Bromination: The starting material, pyrazine, is brominated using bromine or a brominating agent to introduce a bromine atom at the 6-position.
Amination: The brominated pyrazine is then subjected to an amination reaction to introduce an amino group at the 3-position. This can be achieved using ammonia or an amine source under suitable conditions.
Carboxylation: The resulting 3-amino-6-bromopyrazine is then carboxylated to introduce a carboxamide group at the 2-position. This step typically involves the use of a carboxylating agent such as carbon dioxide or a carboxylic acid derivative.
Alkylation: Finally, the carboxamide is alkylated with 3-methoxypropylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyrazine.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate, sodium azide, or alkyl halides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrogen-substituted pyrazine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学研究应用
3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets such as enzymes, receptors, and nucleic acids.
Material Science: It can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide.
作用机制
The mechanism of action of 3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity and thus affecting metabolic pathways.
Receptor Modulation: It can interact with receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: The compound can intercalate into DNA, affecting replication and transcription processes.
相似化合物的比较
Similar Compounds
- 3-amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide
- 3-amino-6-bromo-N-(2-methoxypropyl)pyrazine-2-carboxamide
- 3-amino-6-bromo-N-(3-methoxyethyl)pyrazine-2-carboxamide
Uniqueness
3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methoxypropyl group can enhance its solubility and bioavailability compared to similar compounds with different alkyl groups.
属性
CAS 编号 |
714218-68-5 |
|---|---|
分子式 |
C9H13BrN4O2 |
分子量 |
289.13 g/mol |
IUPAC 名称 |
3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C9H13BrN4O2/c1-16-4-2-3-12-9(15)7-8(11)13-5-6(10)14-7/h5H,2-4H2,1H3,(H2,11,13)(H,12,15) |
InChI 键 |
YCUXRVNBQLLWIV-UHFFFAOYSA-N |
规范 SMILES |
COCCCNC(=O)C1=NC(=CN=C1N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)


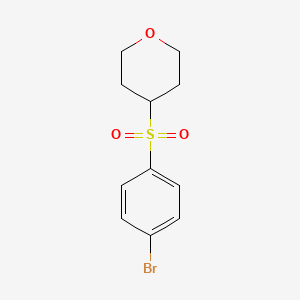

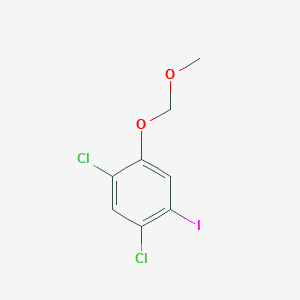

![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)
